3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol is an organic compound with the molecular formula C8H14F3NO and a molecular weight of 197.20 g/mol . This compound is notable for its unique structure, which includes a trifluoromethyl group, an amino group, and a cyclopentyl ring. It is used in various research and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol can be achieved through several routes. One common method involves the reaction of cyclopentylamine with 3,3,3-trifluoropropanal under controlled conditions . The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol can be compared with other similar compounds, such as:
3-Amino-1,1,1-trifluoropropan-2-ol: This compound lacks the cyclopentyl ring, making it less sterically hindered and potentially more reactive in certain reactions.
1,1,1-Trifluoro-2-propanol: This compound does not have the amino group, which limits its ability to participate in certain types of chemical reactions.
The presence of the cyclopentyl ring and the trifluoromethyl group in this compound makes it unique and valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H14F3NO |
---|---|
Molekulargewicht |
197.20 g/mol |
IUPAC-Name |
3-amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)7(13,5-12)6-3-1-2-4-6/h6,13H,1-5,12H2 |
InChI-Schlüssel |
DNKDUFPLSQIMNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C(CN)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.